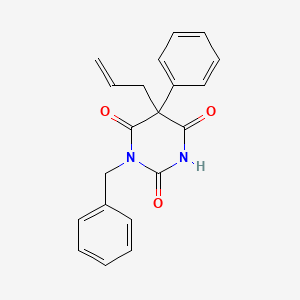
Einecs 285-926-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 1-(carboxylatomethyl)dimethylpyridinium involves synthetic routes that typically include the reaction of pyridine derivatives with carboxylating agents under controlled conditions. Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(carboxylatomethyl)dimethylpyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(carboxylatomethyl)dimethylpyridinium has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(carboxylatomethyl)dimethylpyridinium involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(carboxylatomethyl)dimethylpyridinium can be compared with other similar compounds, such as:
Pyridinium derivatives: These compounds share a similar pyridine ring structure but differ in their functional groups and properties.
Carboxylate compounds: These compounds contain carboxylate groups and exhibit similar reactivity patterns.
The uniqueness of 1-(carboxylatomethyl)dimethylpyridinium lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
85168-84-9 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(2,3-dimethylpyridin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C9H11NO2/c1-7-4-3-5-10(8(7)2)6-9(11)12/h3-5H,6H2,1-2H3 |
InChI Key |
GXHXILXUVIOAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=CC=C1)CC(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


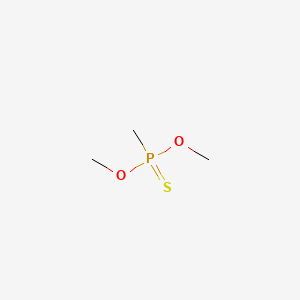
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
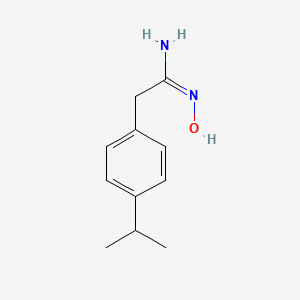
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
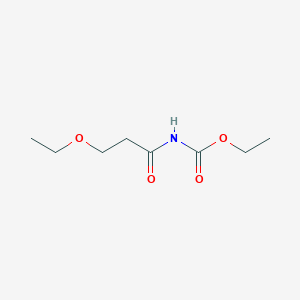
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)
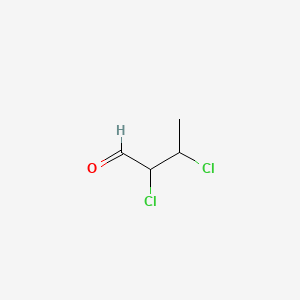
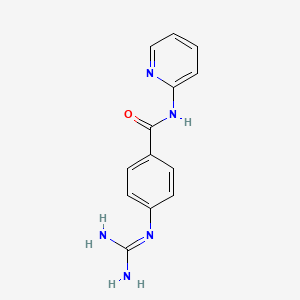
![2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-](/img/structure/B13803863.png)
![[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)
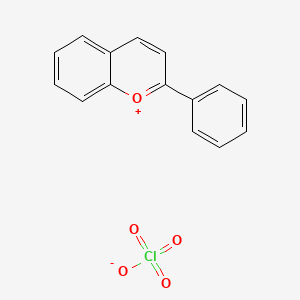
![7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one](/img/structure/B13803880.png)
